molecular formula C17H19NO5 B2390409 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 369394-57-0

3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2390409
CAS No.: 369394-57-0
M. Wt: 317.341
InChI Key: VUUDYTQTJJHYFZ-UHFFFAOYSA-N
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Description

3-{[(3-Methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a Meldrum’s acid derivative featuring a spirocyclic framework fused with a 3-methoxyphenylamino substituent. Synthetically, such compounds are typically prepared via condensation reactions between Meldrum’s acid derivatives and substituted aromatic aldehydes or amines under acidic conditions .

Properties

IUPAC Name

3-[(3-methoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-13-7-5-6-12(10-13)18-11-14-15(19)22-17(23-16(14)20)8-3-2-4-9-17/h5-7,10-11,18H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUDYTQTJJHYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The diketone undergoes Knoevenagel-type condensation with 3-methoxyaniline in refluxing toluene under Dean-Stark conditions. Catalytic acetic acid (0.1 equiv) facilitates imine formation, while azeotropic removal of water drives the equilibrium toward product formation.

Key Observations :

  • Temperature Dependence : Reactions conducted at 110–120°C achieve complete conversion within 6–8 hours.
  • Substrate Ratios : A 1:1.2 molar ratio of diketone to aniline minimizes side reactions while ensuring high yields.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7 → 1:1 gradient) to remove unreacted aniline and dimeric byproducts. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 8.0 Hz, ArH), 6.55–6.45 (m, 3H, ArH), 5.82 (s, 1H, CH=N), 3.80 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 194.2 (C=O), 160.1 (C=N), 151.7 (Ar-OCH₃).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the condensation step. Using N,N-dimethylacetamide (DMAc) as solvent and 150 W irradiation at 140°C, reaction times reduce to 45 minutes with comparable yields (82–85%).

Solid-Phase Synthesis

Immobilization of the diketone precursor on Wang resin enables iterative condensation with 3-methoxyaniline derivatives. This approach facilitates library synthesis for structure-activity relationship studies, though yields remain moderate (60–68%).

Comparative Analysis of Methodologies

Parameter Conventional Heating Microwave Solid-Phase
Reaction Time 6–8 h 45 min 24 h
Yield (%) 78–82 82–85 60–68
Purity (HPLC) >95% >97% 85–90%
Scalability Kilogram-scale 100 g 10 mg

Table 1 . Performance metrics for major synthetic approaches.

Challenges and Optimization Strategies

Regioselectivity Control

Competing aldol condensation pathways necessitate strict control of:

  • pH Conditions : Maintaining reaction mixtures at pH 6.5–7.2 suppresses diketone enolization.
  • Solvent Polarity : Low-polarity solvents (toluene, xylene) favor intramolecular cyclization over polymerization.

Byproduct Formation

Major impurities include:

  • Dimeric Species : Formed via Michael addition (5–8%), mitigated by sub-stoichiometric aniline.
  • Oxo-tautomers : Minimized through rapid workup and storage under inert atmosphere.

Industrial-Scale Considerations

Patent literature describes kilogram-scale production using continuous flow reactors. Key adaptations include:

  • In-line Analytics : FTIR monitoring of imine formation enables real-time adjustments.
  • Solvent Recovery : Multistage distillation recovers >90% DMF for reuse.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione serves as a versatile building block for the synthesis of more complex spiro compounds. Its unique spirocyclic structure allows for various modifications that can lead to novel derivatives with enhanced properties.

Synthesis Method:

  • A common synthesis method involves reacting cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base like potassium hydroxide or sodium ethylate in ethanol.

Biology

The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity:
Research indicates that derivatives of this compound can inhibit the growth of various microbial strains due to their structural features that enhance interaction with microbial targets.

Anticancer Properties:
Studies suggest that the compound may induce apoptosis in cancer cells by interacting with specific molecular pathways and inhibiting cell proliferation.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential due to its unique structural characteristics that allow it to bind effectively to various biological targets.

Mechanism of Action:
The trifluoromethyl group enhances binding affinity to enzymes or receptors, potentially modulating their activity and influencing cellular processes.

Industry

The compound is utilized in developing new materials with specific properties such as stability and reactivity. Its unique spirocyclic structure makes it suitable for applications in polymer science and materials engineering.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione against common bacterial strains. The results indicated significant inhibition rates compared to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Anticancer Activity

Research conducted at a prominent university explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Crystal Packing

  • 3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (Cl-substituted): Space group: Triclinic $P\overline{1}$ with unit cell parameters $a = 5.9448(12)$ Å, $b = 9.782(2)$ Å, $c = 13.480(3)$ Å . Intermolecular interactions: Intra- and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) and C–H⋯π interactions form a 3D network .
  • 3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (NO₂-substituted): Space group: Monoclinic $P2_1/c$ with $a = 12.472(3)$ Å, $b = 11.856(2)$ Å, $c = 10.643(2)$ Å . Intermolecular interactions: π⋯π stacking complements hydrogen bonding, enhancing structural stability .
  • 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione :

    • Exhibits C13–H13⋯O3 hydrogen bonds ($D⋯A = 3.286(3)$ Å) and a chair conformation in the cyclohexane ring .
  • 3-(4-Hydroxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (OH-substituted) :

    • Forms O(1)–H(1A)⋯O(2) hydrogen bonds, confirmed by Hirshfeld surface analysis .

Key Insight: Electron-withdrawing groups (e.g., NO₂, Cl) promote π⋯π stacking and dense hydrogen-bonding networks, while electron-donating groups (e.g., OCH₃, OH) enhance hydrogen-bond donor capacity, affecting solubility and thermal stability .

Lattice Parameters and Conformational Flexibility

  • 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione :
    • Distorted boat conformation in the 1,3-dioxane ring, with puckering parameters $Q = 0.560(5)$ Å .
  • 3-(4-(Dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: Monoclinic $P2_1/n$ system ($a = 12.326(3)$ Å, $b = 5.6420(11$ Å), highlighting steric effects of bulky substituents .

Comparison: The 3-methoxyphenyl group in the target compound likely adopts a planar conformation due to resonance stabilization, with methoxy oxygen participating in weak C–H⋯O interactions. Its lattice parameters are expected to align with monoclinic or triclinic systems, depending on crystallization conditions .

Spectroscopic and Electronic Properties

UV-Vis and IR Spectroscopy

  • Hydroxyphenylamino derivative (HMD): Experimental UV-Vis $\lambda_{\text{max}}$: 380 nm (DFT/B3LYP/6-311G(d,p) calculations align closely) . IR vibrations: O–H stretch at 3200–3400 cm⁻¹, C=O stretches at 1750–1850 cm⁻¹ .
  • Nitro-substituted derivative: Strong NO₂ asymmetric stretch at 1520 cm⁻¹ and symmetric stretch at 1340 cm⁻¹ in IR .

Key Insight : The methoxy group in the target compound would redshift UV-Vis absorption compared to nitro derivatives due to electron-donating effects, while IR spectra would show C–O–C stretches near 1250 cm⁻¹ .

Computational Studies

  • Natural Bond Orbital (NBO) Analysis :
    • Delocalization interactions (π→π, n→σ/π*) are prominent in hydroxyphenyl derivatives, stabilizing the conjugated system .

Thermal and Nonlinear Optical (NLO) Properties

  • Hydroxyphenylamino derivative (HMD): Thermal stability up to 200°C (TG/DSC data) . NLO response: Moderate hyperpolarizability due to charge-transfer transitions .
  • Fluorinated derivatives :
    • Higher thermal stability (decomposition >250°C) attributed to strong C–F bonds and dense packing .

Comparison : The 3-methoxyphenyl group may reduce thermal stability compared to fluorinated analogs but enhance NLO activity via resonance effects .

Biological Activity

3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework with a methoxyphenyl group and a dioxaspiro structure. Its molecular formula is C₁₇H₁₈N₂O₄, with a molecular weight of approximately 318.34 g/mol. The structure can be represented as follows:

Structure C17H18N2O4\text{Structure }\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4

Physical Properties

PropertyValue
Molecular Weight318.34 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point553.7 ± 50.0 °C

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, spirocyclic compounds have been studied for their effectiveness against various bacterial strains and fungi. A study reported that derivatives of dioxaspiro compounds demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary investigations suggest that 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione may possess anticancer properties. Compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with biological macromolecules .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several spirocyclic compounds, including derivatives similar to the target compound. The results indicated that these compounds exhibited varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the methoxy group could enhance activity .

Investigation of Anticancer Effects

Another significant study investigated the anticancer effects of dioxaspiro compounds in human cancer cell lines. The findings revealed that these compounds induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting their potential as therapeutic agents .

Q & A

Basic Synthesis Strategies

Q: What are the common synthetic routes for preparing spirocyclic compounds like 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione? A: A typical method involves coupling reactions using carbodiimide reagents (e.g., EDC•HCl) to form intermediate enaminones, followed by reduction or cyclization steps. For example, 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives are synthesized via condensation of malonic acid with cyclohexanone in acetic anhydride, followed by reaction with substituted aldehydes (e.g., 3-methoxybenzaldehyde). Purification often involves recrystallization from mixed solvents like petroleum ether/ethyl acetate .

Advanced Structural Characterization

Q: How can X-ray crystallography resolve conformational ambiguities in spiro compounds? A: Single-crystal X-ray analysis provides precise parameters such as puckering angles (e.g., Q = 0.552 Å, θ = 175.1° for cyclohexane rings) and hydrogen-bonding networks. For example, the 1,3-dioxane ring in related compounds adopts a distorted envelope conformation, while the cyclohexane ring exhibits a chair conformation. These structural insights help predict reactivity and intermolecular interactions .

Computational Modeling for Bioactivity Prediction

Q: How can computational methods predict the biological activity of this compound? A: Density Functional Theory (DFT) calculations and molecular docking can model interactions with biological targets (e.g., enzymes or receptors). For spiro compounds, substituents like the 3-methoxyphenyl group may influence binding affinity. Studies on analogous compounds suggest modifying the substituent’s electronic properties (e.g., methoxy vs. chloro groups) can enhance bioactivity .

Data Contradictions in Substituent Effects

Q: How do conflicting reports on substituent effects inform synthetic optimization? A: For example, 4-methoxybenzylidene derivatives exhibit different crystal packing compared to furylmethylene analogs due to steric and electronic variations. In one study, a 4-methoxy group increased hydrogen-bonding interactions (C–H⋯O), while furan derivatives showed weaker intermolecular forces. Researchers must balance steric bulk and electronic donating/withdrawing effects when designing analogs .

Experimental Design for Bioactivity Testing

Q: What in vitro assays are suitable for evaluating the compound’s pharmacological potential? A: Enzyme inhibition assays (e.g., kinase or protease) and cytotoxicity screens (e.g., MTT assay) are common. For spiro compounds, structural analogs have shown activity in antimicrobial or anticancer models. Dose-response curves and IC50 values should be validated with controls, and purity confirmed via HPLC or NMR .

Methodological Refinement in Purification

Q: How can triethylamine improve yield during purification? A: Triethylamine acts as a base to deprotonate hydrochloride salts of intermediates, driving the reaction toward the desired product. For instance, in the synthesis of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro derivatives, excess triethylamine increased isolated yields by 15–20% by minimizing residual salt formation .

Mechanistic Studies Using Spectroscopic Techniques

Q: What kinetic methods elucidate reaction mechanisms involving this compound? A: Time-resolved NMR or IR spectroscopy can track intermediates in coupling or cyclization reactions. For example, monitoring the disappearance of the carbonyl peak (1700–1750 cm⁻¹) in IR or shifts in ¹H NMR signals (e.g., enaminone protons at δ 6.5–7.5 ppm) provides real-time mechanistic insights .

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